molecular formula C18H17NO5 B2575163 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one CAS No. 1022252-78-3

4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one

Katalognummer: B2575163
CAS-Nummer: 1022252-78-3
Molekulargewicht: 327.336
InChI-Schlüssel: VDVSCTTUPLLAHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is a monocyclic 2-azetidinone, a class of compounds more commonly known as beta-lactams. The 2-azetidinone core is a privileged structure in medicinal chemistry, most renowned as the central scaffold in penicillin and cephalosporin antibiotics . Beyond their classic antibacterial and anti-β-lactamase activities, beta-lactams are now investigated as promising scaffolds for drugs in other therapeutic areas, including neurodegenerative diseases and coagulation therapy . The structural motif of this particular compound, which incorporates a 1,3-benzodioxole group and methoxy-substituted aryl rings, is characteristic of modern hybrid molecule approaches in drug discovery. Researchers utilize such complex beta-lactams as synthetic intermediates for the preparation of valuable building blocks like β-amino alcohols and β-amino acids . This compound is presented to the research community as a valuable chemical entity for exploring new biological activities and advancing synthetic methodology.

Eigenschaften

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-21-13-6-4-12(5-7-13)19-16(17(22-2)18(19)20)11-3-8-14-15(9-11)24-10-23-14/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVSCTTUPLLAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methyl iodide and a suitable base such as potassium carbonate.

    Azetidinone Formation: The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction involving a ketene and an imine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Synthetic Routes and Cycloaddition Reactions

The compound is synthesized via [2+2] cycloaddition, a hallmark method for β-lactam formation. Key steps include:

  • Staudinger Synthesis : Reaction of imines with ketenes under basic conditions (e.g., triethylamine) to form the azetidinone ring .

  • Microwave-Assisted Optimization : Solvent-free conditions with molecular iodine (10 mol%) yield up to 91% efficiency (Table 1) .

Methoxy Group Demethylation

The methoxy substituents undergo regioselective demethylation under acidic conditions (e.g., cerium ammonium nitrate, CAN), yielding hydroxyl derivatives . This reaction is critical for generating bioactive intermediates.

Azetidinone Ring-Opening

The β-lactam ring reacts with nucleophiles (e.g., hydrazine) to form β-amino acids. Hydrolysis under acidic or enzymatic conditions proceeds via C-N bond cleavage, retaining stereochemistry (confirmed by X-ray crystallography) .

Cross-Coupling Reactions

Palladium-catalyzed C-N cross-coupling enables functionalization at the azetidinone’s 3-position. For example:

  • Suzuki-Miyaura Coupling : Aryl boronic acids react with halogenated derivatives to introduce aryl groups .

  • Microwave-Accelerated Reactions : Reduced reaction times (<5 minutes) with yields exceeding 80% .

Mechanistic Insights and Catalysis

  • Iodine as a Lewis Acid : Facilitates demethylation of 2,5-dimethoxytetrahydrofuran, generating reactive dialdehydes for subsequent pyrrole formation (confirmed by 1H NMR^1 \text{H NMR}) .

  • Stereochemical Control : Trans-azetidinones dominate in solventless conditions due to reduced steric hindrance .

Comparative Reactivity of Analogues

The compound’s unique dioxole ring enhances electrophilic substitution compared to simpler azetidinones. Key comparisons include:

Table 2: Reactivity of Azetidinone Analogues

CompoundReactivity Feature
4-Phenyl-2-azetidinoneProne to ring-opening with amines
3-Methoxy-azetidinoneStabilizes against hydrolysis
Target Compound (CID 3290997)Enhanced aromatic electrophilic substitution

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of the compound exhibit potent anticancer properties. A specific derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 8 nM, indicating strong potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that certain derivatives possess high antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL . This suggests its potential use in treating bacterial infections.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of azetidinones derived from the parent compound revealed their effectiveness against various cancer cell lines. The synthesis involved the reaction of aryl imines with acyl chlorides under controlled conditions to yield compounds that were subsequently tested for biological activity .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation delved into the structure-activity relationships of the synthesized compounds. By modifying substituents on the azetidinone core, researchers were able to identify key structural features that enhanced biological activity, leading to optimized candidates for further pharmacological studies .

Wirkmechanismus

The mechanism of action of 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The azetidinone ring can act as a reactive site, forming covalent bonds with target proteins, thereby inhibiting their function. The benzo[d][1,3]dioxole ring may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the β-Lactam Ring

Compound (±)-8 (trans-4-(Benzo[d][1,3]dioxol-5-yl)-3-(4-fluorophenyl)azetidin-2-one)
  • Key Differences :
    • Position 3: 4-Fluorophenyl (electron-withdrawing) vs. 3-methoxy (electron-donating) in the target compound.
    • Position 1: Piperidin-4-yl group vs. 4-methoxyphenyl.
  • The 4-methoxyphenyl group in the target compound improves solubility in polar aprotic solvents compared to the piperidine moiety in (±)-8 .
Compound Ij (1-(4-Methoxyphenyl)-4-(3-((triisopropylsilyl)oxy)prop-1-yn-1-yl)azetidin-2-one)
  • Key Differences :
    • Position 4: Triisopropylsilyl-protected propargyl group vs. benzo[d][1,3]dioxolane.
  • Implications :
    • The silyl group in Ij serves as a protective moiety for synthetic intermediates, whereas the benzodioxolane in the target compound is a permanent substituent contributing to steric hindrance .

Electronic and Steric Effects

Compound Position 1 Position 3 Position 4 Electronic Profile Steric Bulk
Target Compound 4-Methoxyphenyl 3-Methoxy Benzo[d][1,3]dioxolane Electron-donating High (benzodioxolane)
(±)-8 Piperidin-4-yl 4-Fluorophenyl Benzo[d][1,3]dioxolane Electron-withdrawing (F) Moderate
6e Piperidin-4-yl 4-Methoxyphenyl 4-Methoxyphenyl Electron-donating Moderate
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl) benzoic acid Benzene ring with COOH 3-Chloro, 4-Nitro - Strongly electron-withdrawing Low
  • Notable Trends: Electron-donating groups (e.g., methoxy) at position 3 stabilize the β-lactam ring against hydrolysis. Bulky substituents at position 4 (e.g., benzodioxolane) reduce reactivity but enhance binding affinity in hydrophobic enzyme pockets .

Biologische Aktivität

The compound 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound, focusing on its anti-cancer properties and other pharmacological effects.

  • Molecular Formula : C20H24O4
  • Molecular Weight : 328.4022 g/mol
  • CAS Number : 107534-93-0

The structure consists of a benzo[d]dioxole moiety attached to an azetidinone ring, which is known to enhance biological activity through various mechanisms.

Anti-Cancer Activity

Recent studies have highlighted the anti-proliferative effects of compounds similar to This compound . For instance, a related compound was evaluated for its anti-cancer properties against human esophageal squamous cell carcinoma (ESCC) lines:

CompoundCell LineIC50 (μM)Comparison to 5-Fluorouracil (μM)
4eEc97068.2323.26
Eca10916.2230.25

The results indicate that this compound exhibits significantly lower IC50 values compared to the standard chemotherapeutic agent 5-Fluorouracil , suggesting enhanced potency and potential as a therapeutic agent against ESCC .

The proposed mechanism of action for compounds in this class involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is facilitated by the interaction of the compound with cellular signaling pathways that regulate cell survival and death.

Synthesis and Evaluation

A study synthesized various benzo[d][1,3]dioxole derivatives, including those structurally similar to This compound , and evaluated their biological activities. These compounds were assessed for their ability to inhibit cancer cell proliferation, demonstrating promising results in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzodioxole ring can significantly influence biological activity. The presence of methoxy groups enhances lipophilicity and may improve cellular uptake, leading to increased efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one, and what key intermediates are involved?

  • Answer : The compound is typically synthesized via cyclocondensation of substituted benzophenones with azetidine precursors. Key intermediates include 4-(benzo[d][1,3]dioxol-5-yl)benzaldehyde and substituted azetidinone derivatives. For example, analogous methods involve coupling 4-methoxyphenyl groups with benzo[d][1,3]dioxole moieties under basic conditions, followed by cyclization . Optimization of reaction time (e.g., 12–24 hours) and temperature (60–80°C) is critical for yield improvement.

Q. How can researchers ensure accurate structural elucidation of this compound using spectroscopic techniques?

  • Answer : A combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential. For instance:

  • 1H^1H-NMR can confirm methoxy groups (δ 3.8–4.0 ppm) and azetidinone ring protons (δ 4.5–5.5 ppm).
  • IR spectroscopy identifies carbonyl stretching (1650–1750 cm1^{-1}) and ether linkages (C-O-C, 1200–1300 cm1^{-1}).
  • X-ray crystallography (if crystalline) provides definitive stereochemical assignments, as demonstrated for structurally similar azetidinones .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Answer : Based on safety data for analogous compounds:

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Follow waste disposal protocols for halogenated solvents used in synthesis (e.g., dichloromethane) .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthetic yield of this compound under varying reaction conditions?

  • Answer : Design of Experiments (DoE) methodologies, such as factorial design, can optimize parameters. For example:

  • Variables : Temperature, catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity.
  • Response : Yield (%) monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
  • A study on similar azetidinones achieved a 15% yield increase by adjusting catalyst concentration from 5 mol% to 10 mol% .

Q. How do structural modifications at specific positions of the azetidin-2-one core affect the compound's bioactivity, based on existing SAR studies?

  • Answer : SAR data for related compounds (e.g., benzo[d]thiazol derivatives) suggest:

  • Methoxy group at C3 : Enhances lipophilicity, improving membrane permeability (e.g., IC50_{50} reduction from 19 µM to 5 µM in Sp2 assays) .
  • Substitution on the benzo[d][1,3]dioxole ring : Electron-withdrawing groups (e.g., nitro) decrease activity, while electron-donating groups (e.g., methyl) enhance binding affinity .

Q. What methodological approaches are used to resolve contradictions in reported bioactivity data across different studies?

  • Answer : Meta-analytical frameworks and standardized assay protocols are critical. For example:

  • Normalization : Use internal controls (e.g., cisplatin in cytotoxicity assays) to calibrate inter-lab variability.
  • Statistical validation : Apply ANOVA to compare datasets, as seen in split-split plot designs for phenolic compound analysis .
  • Replicate studies under harmonized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate confounding variables.

Q. How can computational chemistry methods, such as DFT calculations, aid in understanding the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) predicts:

  • HOMO-LUMO gaps : Correlate with reactivity (e.g., smaller gaps indicate higher electrophilicity).
  • Charge distribution : Methoxy groups donate electron density to the azetidinone ring, stabilizing intermediates in nucleophilic reactions .
  • Docking studies : Simulate interactions with biological targets (e.g., COX-2 enzyme) to prioritize synthetic analogs for testing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.